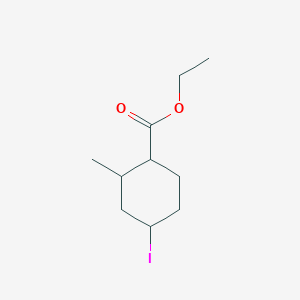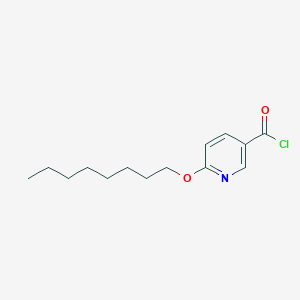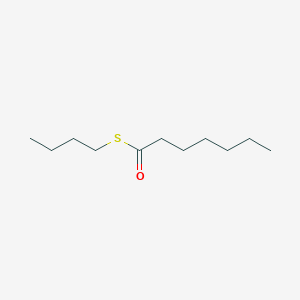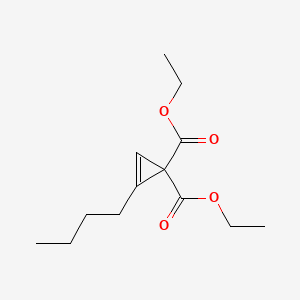![molecular formula C12H18N4O B14293540 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide CAS No. 113288-93-0](/img/structure/B14293540.png)
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is an organic compound that belongs to the class of amides. This compound features a hydrazinylmethylidene group attached to a phenyl ring, which is further connected to a pentanamide chain. The presence of both hydrazine and amide functionalities makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide typically involves the following steps:
Formation of the hydrazone: The reaction between a hydrazine derivative and an aldehyde or ketone forms the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst.
Amidation: The hydrazone intermediate is then reacted with a carboxylic acid derivative, such as a carboxylic acid chloride or anhydride, to form the final amide product. This step often requires a base to neutralize the acid by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The hydrazone can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and amide group contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-(Hydrazinylmethylidene)amino]phenyl}butanamide
- 3-{[(E)-(Hydrazinylmethylidene)amino]phenyl}propanamide
- 2-{[(E)-(Hydrazinylmethylidene)amino]phenyl}ethanamide
Uniqueness
5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide is unique due to its longer carbon chain, which can influence its solubility, reactivity, and biological activity
Eigenschaften
CAS-Nummer |
113288-93-0 |
|---|---|
Molekularformel |
C12H18N4O |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
5-[4-(hydrazinylmethylideneamino)phenyl]pentanamide |
InChI |
InChI=1S/C12H18N4O/c13-12(17)4-2-1-3-10-5-7-11(8-6-10)15-9-16-14/h5-9H,1-4,14H2,(H2,13,17)(H,15,16) |
InChI-Schlüssel |
WPTZUJNNABQLAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCCCC(=O)N)N=CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)

![2-[(1E)-N-Phenylethanimidoyl]-1-benzothiophen-3(2H)-one](/img/structure/B14293490.png)
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)





![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)



